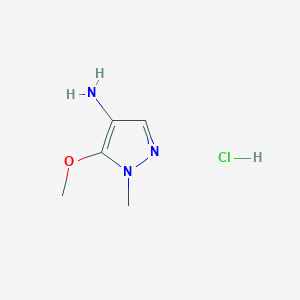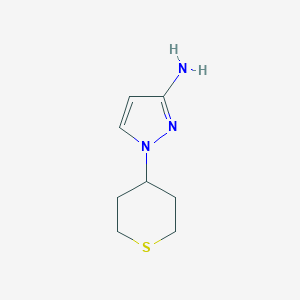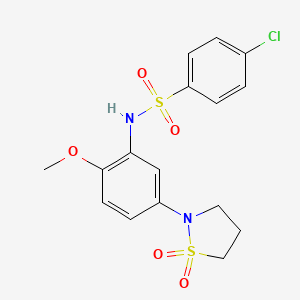
4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O5S2 and its molecular weight is 416.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Screening
- A study by Gupta and Halve (2015) focused on synthesizing novel compounds, including those similar to the chemical , and testing their antifungal activity. They found potent antifungal activity against Aspergillus niger & Aspergillus flavus, highlighting the potential use of these compounds in antifungal applications (Gupta & Halve, 2015).
Cytotoxicity and Carbonic Anhydrase Inhibition
- Gul et al. (2016) synthesized a series of compounds, including derivatives of benzenesulfonamides, and evaluated them for cytotoxicity and inhibition of carbonic anhydrase. Some derivatives exhibited notable cytotoxic activities, suggesting potential in cancer treatment and as carbonic anhydrase inhibitors (Gul et al., 2016).
Antitumor Activity
- Sławiński and Brzozowski (2006) synthesized derivatives of 2-benzylthio-4-chlorobenzenesulfonamide and evaluated their in vitro antitumor activity. They observed significant activity against specific cancer cell lines, indicating potential use in cancer therapeutics (Sławiński & Brzozowski, 2006).
Potential in Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. They synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and found it had high singlet oxygen quantum yield, indicating its potential as a photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Metabolism and Selectivity
- Sweetser, Schow, and Hutchison (1982) studied the metabolism of chlorsulfuron, a compound related to benzenesulfonamide, in plants. They found that its selectivity as a herbicide for cereals was due to the ability of these plants to metabolize the herbicide into an inactive form, indicating its use in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Inhibitory Effects on Carbonic Anhydrase
- Gul et al. (2016) synthesized derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides and studied their inhibitory effects on human carbonic anhydrase. The compounds showed potent inhibition, indicating potential pharmaceutical applications (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGMAKYVOCRDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

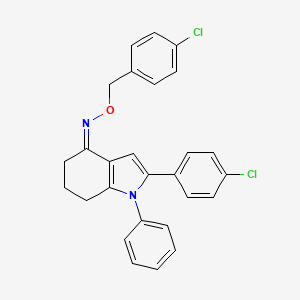
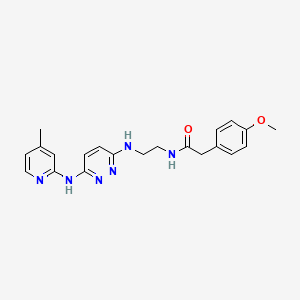

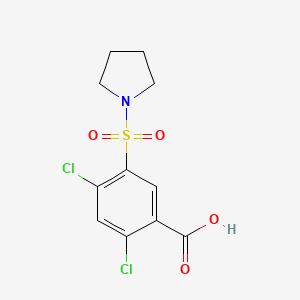

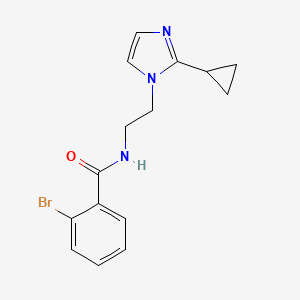
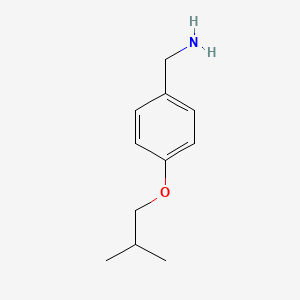
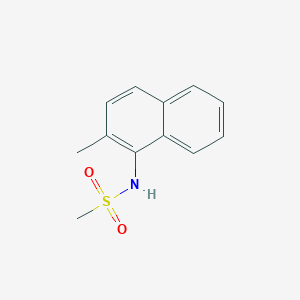
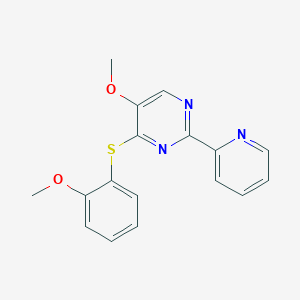

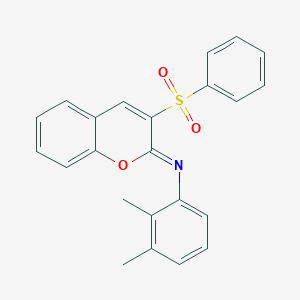
![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)
